

Endogenous Production of Gastrin I (1-14)

Fragment: A Technical Guide

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Compound of Interest

Compound Name: *Gastrin I (1-14), human*

Cat. No.: *B612673*

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Abstract

This technical guide provides an in-depth overview of the endogenous production of the Gastrin I (1-14) fragment, also known as minigastrin. Gastrin I (1-14) is a significant bioactive peptide derived from the post-translational processing of progastrin. This document details its biosynthetic pathway, physiological concentrations, and the key enzymes involved in its generation. Furthermore, it outlines comprehensive experimental protocols for the quantification of Gastrin I (1-14) and presents its known signaling pathways. All quantitative data are summarized in structured tables, and logical and biological pathways are visualized using Graphviz diagrams to facilitate a clear understanding for research and drug development applications.

Introduction

Gastrin is a crucial peptide hormone that primarily regulates gastric acid secretion. It exists in several molecular forms, arising from the complex post-translational processing of its precursor, progastrin. Among these forms is the 14-amino acid fragment, Gastrin I (1-14), or minigastrin. While the larger forms, gastrin-34 ("big gastrin") and gastrin-17 ("little gastrin"), are more abundant, Gastrin I (1-14) also exhibits biological activity, stimulating gastric acid secretion by binding to the cholecystokinin B (CCK2) receptor.^[1] Understanding the endogenous production of this fragment is vital for elucidating its physiological role and its potential as a biomarker or therapeutic target.

Biosynthesis of Gastrin I (1-14)

The production of Gastrin I (1-14) is an intricate process that begins with the synthesis of preprogastrin and involves a series of enzymatic cleavages.

From Preprogastrin to Progastrin

The journey begins with the translation of the GAST gene into a 101-amino acid precursor peptide, preprogastrin.[2] A signal peptidase then cleaves the N-terminal signal peptide, resulting in the 80-amino acid progastrin.[3]

Processing of Progastrin to Major Gastrin Forms

Progastrin undergoes further processing primarily in the G-cells of the gastric antrum and duodenum. This processing is orchestrated by prohormone convertases (PCs), specifically PC1/3 and PC2.[4][5]

- PC1/3 cleaves progastrin at Arg36-Arg37 and Arg73-Arg74.[4]
- PC2 is responsible for cleavage at the Lys53-Lys54 site within gastrin-34.[4][5]

These cleavages, followed by the action of carboxypeptidase E and peptidyl-glycine α -amidating monooxygenase (PAM), lead to the formation of the two major bioactive forms of gastrin: gastrin-34 (G34) and gastrin-17 (G17).[6]

Generation of Gastrin I (1-14)

Gastrin I (1-14) is believed to be a product of the further processing of gastrin-17. This conversion is thought to involve the sequential action of two enzymes:

- Pyrrolidone carboxylic acid peptidase: This enzyme removes the N-terminal pyroglutamyl residue from gastrin-17, yielding gastrin-16.[6]
- Dipeptidyl peptidase IV (DPP-IV): This enzyme then cleaves the N-terminal dipeptide from gastrin-16 to produce gastrin-14.[6]

It is important to note that the direct, complete biosynthetic pathway for Gastrin I (1-14) from progastrin is not as well-defined as that for G34 and G17 and may also involve degradation of

larger gastrin forms by enzymes such as endopeptidase 24.11.



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Biosynthetic pathway of Gastrin I (1-14).

Quantitative Data

The concentration of gastrin varies significantly depending on the physiological state (e.g., fasting vs. postprandial) and the specific molecular form being measured. While data for total gastrin and the major forms are more readily available, specific quantitative data for Gastrin I (1-14) are less common.

Table 1: Concentration of Gastrin in Human Tissues and Plasma

Analyte	Tissue/Fluid	Concentration	Notes
Total Gastrin	Antral Mucosa	9.0 - 12.1 nmol/g	[7]
Total Gastrin	Duodenal Mucosa	~0.1% of antral concentration	[7]
Total Gastrin	Jejunal Mucosa	<0.01% of antral concentration	[7]
Total Gastrin	Fasting Serum	0 - 100 pg/mL	[8][9]
Total Gastrin	Postprandial Serum	Up to 5 times fasting levels	[8]
Gastrin-17	Antral Mucosa	~93% of total gastrin	[10]
Gastrin-34	Antral Mucosa	~4-5% of total gastrin	[10]
Gastrin-14	Circulation	Present, but generally lower than G34 and G17	[11]

Experimental Protocols

The quantification of Gastrin I (1-14) requires sensitive and specific methods due to its low physiological concentrations and the presence of other structurally similar gastrin fragments.

Sample Collection and Preparation

- **Blood Samples:** Collect whole blood in tubes containing EDTA or aprotinin to prevent proteolytic degradation. Centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.[\[12\]](#)
- **Tissue Samples:** Snap-freeze tissue biopsies in liquid nitrogen immediately after collection and store at -80°C. For extraction, homogenize the tissue in an appropriate acidic buffer to inactivate proteases and extract the peptides.

Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying peptide hormones.

Protocol Outline:

- **Reagent Preparation:** Reconstitute ¹²⁵I-labeled Gastrin I (1-14) tracer, standards, and antibodies in assay buffer.
- **Standard Curve:** Prepare a serial dilution of unlabeled Gastrin I (1-14) standards.
- **Assay:**
 - Pipette standards, controls, and samples into respective tubes.
 - Add a fixed amount of ¹²⁵I-labeled Gastrin I (1-14) to all tubes.
 - Add the primary antibody to all tubes except the non-specific binding (NSB) tubes.
 - Incubate to allow for competitive binding.
 - Add a secondary antibody (precipitating antibody) to separate antibody-bound from free tracer.

- Centrifuge and decant the supernatant.
- Measurement: Measure the radioactivity of the pellet using a gamma counter.
- Calculation: Construct a standard curve and determine the concentration of Gastrin I (1-14) in the samples.[\[13\]](#)

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is another common immunoassay technique that offers high throughput.

Protocol Outline:

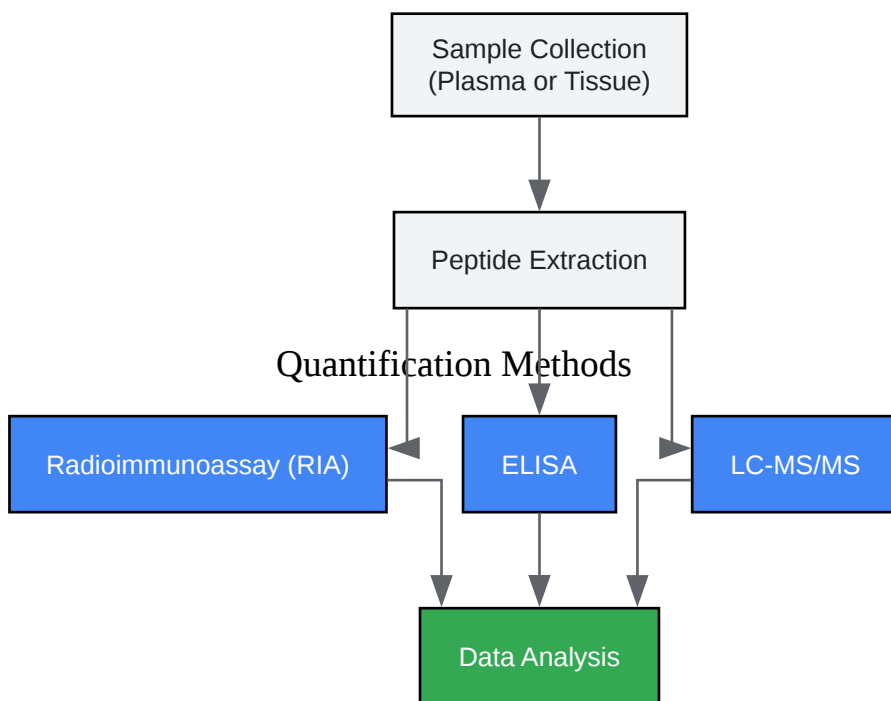
- Plate Coating: Coat a 96-well plate with a capture antibody specific for Gastrin I (1-14).
- Blocking: Block non-specific binding sites with a blocking buffer.
- Sample and Standard Incubation: Add standards and samples to the wells and incubate.
- Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope of Gastrin I (1-14).
- Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate.
- Substrate Addition: Add a chromogenic substrate (e.g., TMB).
- Stopping Reaction: Stop the reaction with an acid solution.
- Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
- Calculation: Generate a standard curve and calculate the sample concentrations.[\[12\]](#)[\[14\]](#)[\[15\]](#)

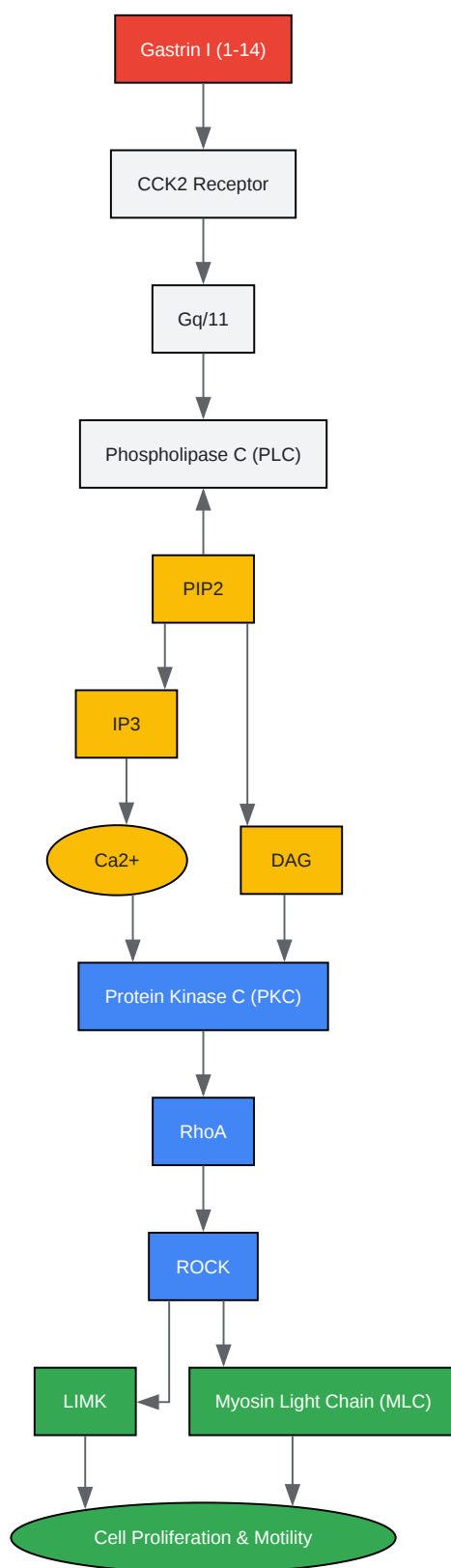
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high specificity and the ability to measure multiple gastrin fragments simultaneously.

Protocol Outline:

- Sample Preparation:
 - Spike samples with a stable isotope-labeled internal standard of Gastrin I (1-14).
 - Perform solid-phase extraction (SPE) to clean up the sample and enrich the peptide fraction.
- LC Separation:
 - Inject the extracted sample onto a reverse-phase HPLC column.
 - Elute the peptides using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., formic acid).
- MS/MS Detection:
 - Introduce the eluent into a tandem mass spectrometer.
 - Select the precursor ion of Gastrin I (1-14) in the first mass analyzer (Q1).
 - Fragment the precursor ion in the collision cell (Q2).
 - Detect specific fragment ions in the third mass analyzer (Q3).
- Quantification: Quantify Gastrin I (1-14) by comparing the peak area of the analyte to that of the internal standard.





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